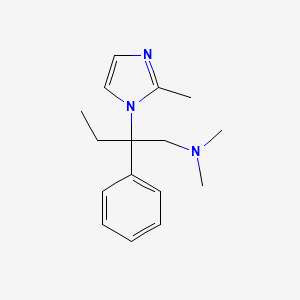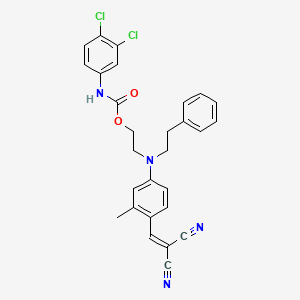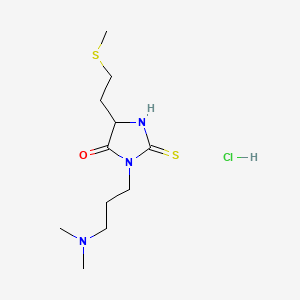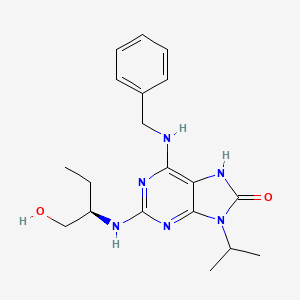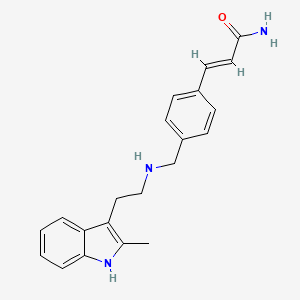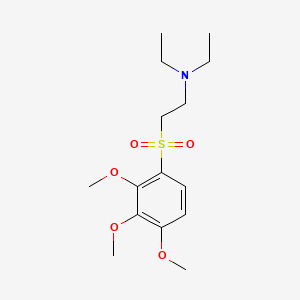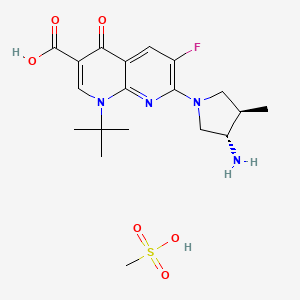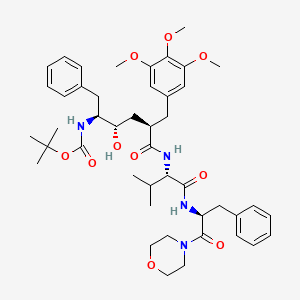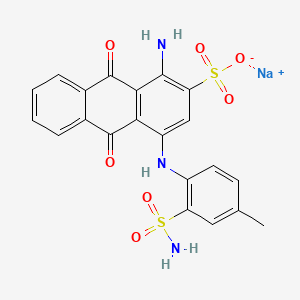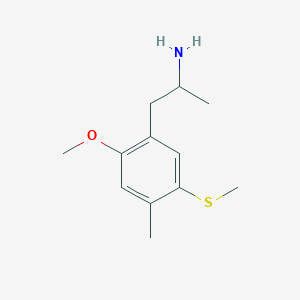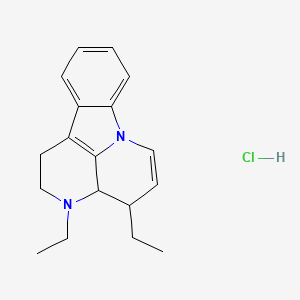
3,4-Diethyl-1,2,3,3a-tetrahydroindolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride is a complex organic compound belonging to the indolonaphthyridine family. This compound is characterized by its unique structure, which combines indole and naphthyridine moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride typically involves multi-step organic reactions. One common method involves the Gould-Jacobs reaction, which includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl-2,3,3a,4-tetrahydro-1H-indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylate monohydrochloride: Another indolonaphthyridine derivative with similar structural features.
Vinconate hydrochloride: Known for its effects on phosphatidylinositol hydrolysis.
Uniqueness
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride stands out due to its specific diethyl substitutions, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
94831-73-9 |
|---|---|
Fórmula molecular |
C18H23ClN2 |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-3-13-9-12-20-16-8-6-5-7-14(16)15-10-11-19(4-2)17(13)18(15)20;/h5-9,12-13,17H,3-4,10-11H2,1-2H3;1H |
Clave InChI |
CEAHFSPCSCWQHL-UHFFFAOYSA-N |
SMILES canónico |
CCC1C=CN2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


